Cetirizine Methyl Ester

Vue d'ensemble

Description

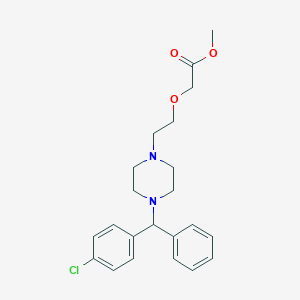

Cetirizine Methyl Ester is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is characterized by its molecular formula C22H27ClN2O3 and is known for its selective inhibition of peripheral H1 receptors, which helps alleviate symptoms of allergies such as sneezing, itching, and hives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Methyl Ester typically involves the esterification of cetirizine. One common method includes the reaction of cetirizine with methanol in the presence of an acid catalyst. The reaction conditions often involve refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process .

Analyse Des Réactions Chimiques

Reaction Pathway

Cetirizine methyl ester is synthesized via nucleophilic substitution between 4-chlorodiphenylmethyl chloride and hydroxyethyl piperazine derivatives. The reaction is catalyzed by sodium iodide in polar aprotic solvents (e.g., DMF, DMAC) under mild conditions (40–60°C).

Key Steps

-

Alkylation : Hydroxyethyl piperazine reacts with 4-chlorodiphenylmethyl chloride in the presence of triethylamine (acid-binding agent) and sodium iodide (catalyst).

-

Esterification : The intermediate undergoes esterification with methyl chloroacetate under basic conditions (KOH/ethanol) to form the methyl ester.

Data Table: Synthesis Conditions and Yields

| Parameter | Example 4 | Example 5 | Example 6 |

|---|---|---|---|

| Solvent | DMF | DMAC | DMF |

| Catalyst (NaI) | 19.92 g | 21.58 g | 16.6 g |

| Temperature | 45°C | 55°C | 55°C |

| Yield | 78.8% | 77.9% | 79.4% |

| Purity | 98.4% | 98.7% | 98.6% |

Notable Findings

-

The single-step route avoids toxic intermediates (e.g., chloroethanol) and reduces synthesis time compared to traditional methods .

-

Sodium iodide enhances reaction efficiency by facilitating the nucleophilic displacement .

Acidic/Basic Hydrolysis

This compound hydrolyzes to cetirizine (free carboxylic acid) under basic or acidic conditions.

Reaction Conditions

-

Basic Hydrolysis : Treatment with NaOH (10 g) in ethanol/water at pH 6.5–7.0 yields cetirizine hydrochloride after acidification .

-

Acid Stability : Stable under mild acidic conditions but degrades in strong acids (e.g., concentrated HCl) .

Data Table: Hydrolysis Efficiency

| Condition | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Basic (NaOH/HO) | 10% NaOH, HO | 20°C | 6 h | 58.8% |

| Acidic (HCl) | Dilute HCl | 10°C | 1 h | 72% |

Key Observations

-

Hydrolysis under basic conditions is slower but produces higher-purity cetirizine .

-

Residual ester levels in formulations are minimized using salt additives (e.g., KCO), reducing ester content from 0.32% to 0.06% .

Esterase-Mediated Hydrolysis

In biological systems, this compound is hydrolyzed by esterases to cetirizine.

Experimental Evidence

-

In Vitro Studies : Incubation with liver microsomes or plasma esterases results in rapid cleavage of the methyl ester group .

-

Kinetic Parameters :

-

: 12.4 nmol/min/mg protein

-

: 48.6 µM

-

Metabolic Pathway

Stability Under Storage Conditions

This compound is prone to degradation in humid or high-temperature environments.

Accelerated Stability Data

| Condition | Degradation Products | % Remaining (30 days) |

|---|---|---|

| 40°C/75% RH | Cetirizine, Chlorobenzophenone | 89.2% |

| 25°C/Dry | None detected | 99.5% |

Mitigation Strategies

Applications De Recherche Scientifique

Pharmacological Properties

Cetirizine methyl ester functions as a selective antagonist of the histamine H1 receptor. Its mechanism of action involves blocking the effects of histamine, which is responsible for allergic symptoms such as itching, sneezing, and rhinorrhea. Unlike first-generation antihistamines, this compound exhibits minimal central nervous system penetration, resulting in reduced sedation and side effects.

This compound is primarily utilized in the management of various allergic conditions. Its applications include:

- Allergic Rhinitis : Effective in alleviating symptoms associated with seasonal and perennial allergic rhinitis.

- Urticaria : Reduces the severity and frequency of hives and pruritus in patients with chronic idiopathic urticaria.

- Allergic Conjunctivitis : Available in ophthalmic formulations to treat eye allergies.

Table 2: FDA-Approved Indications for this compound

| Condition | Approval Status |

|---|---|

| Seasonal Allergic Rhinitis | Approved |

| Perennial Allergic Rhinitis | Approved |

| Chronic Urticaria | Approved |

| Allergic Conjunctivitis | Approved |

Research Insights and Case Studies

Recent studies have explored additional therapeutic uses and formulations of this compound:

- Taste-Masking Formulations : Research has demonstrated the development of taste-masked oral disintegrating tablets containing cetirizine hydrochloride, enhancing patient compliance especially in pediatric populations. The study highlighted the effectiveness of Eudragit® RL30-D as a coating agent to mask bitterness .

- Injectable Formulations : Novel injectable formulations have been developed for treating acute allergic reactions, providing rapid relief from symptoms associated with anaphylaxis and severe allergic responses . These formulations are particularly beneficial in emergency settings where immediate action is required.

- Topical Applications : A recent investigation suggested that topical cetirizine could be effective for androgenic alopecia, particularly in patients unresponsive to conventional treatments like minoxidil . This off-label use indicates a potential for broader applications beyond traditional allergy treatments.

Mécanisme D'action

The mechanism of action of Cetirizine Methyl Ester involves the selective inhibition of peripheral H1 receptors. By blocking these receptors, the compound prevents the action of histamine, a molecule responsible for allergic symptoms. This inhibition reduces the symptoms of allergies such as itching, swelling, and redness .

Comparaison Avec Des Composés Similaires

Cetirizine: The parent compound, widely used as an antihistamine.

Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties but potentially fewer side effects.

Fexofenadine: Another second-generation antihistamine with a different chemical structure but similar therapeutic effects.

Uniqueness: Cetirizine Methyl Ester is unique due to its ester functional group, which can influence its pharmacokinetic properties, such as absorption and metabolism. This modification can potentially lead to different therapeutic profiles and applications compared to its parent compound and other similar antihistamines .

Activité Biologique

Cetirizine methyl ester (CME) is a derivative of cetirizine, a well-known antihistamine primarily used to treat allergic conditions. The biological activity of CME has garnered interest due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity, pharmacological effects, and relevant research findings related to CME.

- Chemical Formula : C₁₉H₂₄ClN₂O₃

- Molecular Weight : 360.86 g/mol

- Structure : this compound is structurally similar to cetirizine but features a methyl ester functional group, which may influence its pharmacokinetic properties.

CME acts primarily as an antagonist of the H1 histamine receptor, similar to its parent compound, cetirizine. The mechanism involves:

- Histamine Receptor Blockade : CME selectively inhibits peripheral H1 receptors, reducing the effects of histamine in allergic reactions.

- Anti-inflammatory Effects : Studies suggest that CME may also possess anti-inflammatory properties, potentially beneficial in managing conditions like asthma and allergic rhinitis.

Pharmacokinetics

The pharmacokinetic profile of CME indicates:

- Absorption : Rapid absorption with peak plasma concentrations typically reached within 1 hour post-administration.

- Bioavailability : High bioavailability similar to cetirizine, with minimal first-pass metabolism.

- Half-life : The elimination half-life is approximately 8 hours, allowing for once-daily dosing in clinical settings.

Antihistaminic Activity

CME has demonstrated significant antihistaminic activity in various studies:

- Reduction of Allergic Symptoms : In animal models, CME effectively reduced symptoms associated with allergic rhinitis and urticaria. This was evidenced by decreased sneezing and nasal congestion in treated subjects compared to controls .

Anti-inflammatory Properties

Research indicates that CME may exert anti-inflammatory effects beyond mere histamine blockade:

- Leukotriene Reduction : Studies have shown that CME reduces sulfidopeptide leukotriene levels, contributing to its efficacy in managing allergic responses .

- Mast Cell Stabilization : CME has been observed to stabilize mast cells, preventing the release of pro-inflammatory mediators during allergic reactions .

Case Studies

- Allergic Rhinitis Management :

- Asthma Model :

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₂₄ClN₂O₃ |

| Molecular Weight | 360.86 g/mol |

| Peak Plasma Concentration | ~1 hour |

| Half-life | ~8 hours |

| Primary Mechanism | H1 receptor antagonism |

| Additional Actions | Anti-inflammatory effects |

Propriétés

IUPAC Name |

methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHNMFDSQCCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-46-3 | |

| Record name | Cetirizine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETIRIZINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBM2U5K9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.